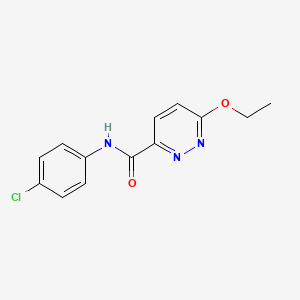

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide

Description

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide is a heterocyclic carboxamide derivative featuring a pyridazine core substituted with an ethoxy group at position 6 and a carboxamide group at position 3, linked to a 4-chlorophenyl moiety. This article focuses on comparing its structural and functional attributes with similar compounds, leveraging available research findings.

Properties

IUPAC Name |

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-2-19-12-8-7-11(16-17-12)13(18)15-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELYQRSSMBIVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenylamine and a suitable leaving group on the pyridazine ring.

Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the pyridazine ring, leading to the formation of substituted derivatives.

Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, suitable solvents, and catalysts.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activities.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or disruption of metabolic pathways in pests.

Comparison with Similar Compounds

Table 1. Comparison of N-(4-chlorophenyl)carboxamide Derivatives

Table 2. Impact of Halogen Substituents on Maleimide Derivatives (MGL Inhibition)

| Compound | Halogen (para position) | IC50 (µM) |

|---|---|---|

| N-(4-fluorophenyl)maleimide | F | 5.18 |

| N-(4-chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-bromophenyl)maleimide | Br | 4.37 |

| N-(4-iodophenyl)maleimide | I | 4.34 |

Data adapted from .

Biological Activity

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

The synthesis of this compound involves several steps, typically starting from 4-chlorophenyl derivatives. The compound is characterized by its unique structure that includes a pyridazine ring, which is known for its biological activity. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted that compounds with similar structural motifs demonstrated inhibitory effects on various cancer cell lines. Specifically, derivatives have shown low micromolar activity against key kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ, which is crucial in glioma malignancy and patient survival outcomes .

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | U87MG (Glioblastoma) | 10.5 | AKT2 inhibition |

| Similar Pyridazine Derivative | HCT-116 (Colon) | 8.9 | PI3K/AKT pathway modulation |

| Similar Pyridazine Derivative | Caco-2 (Colorectal) | 37.4 | Induction of apoptosis |

The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. The compound has been shown to inhibit the formation of neurospheres in glioma stem cells, indicating its potential to target cancer stem cells effectively . Additionally, it modulates PI3K/AKT signaling pathways, leading to altered gene expression related to cell survival and apoptosis .

Case Studies

Several case studies have been documented that explore the effectiveness of this compound in clinical settings:

- Case Study on Glioblastoma : A study involving patient-derived glioblastoma cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and neurosphere formation, suggesting its potential as a therapeutic agent for aggressive brain tumors .

- Case Study on Colorectal Cancer : In vitro studies showed that this compound exhibited antiproliferative effects against colorectal adenocarcinoma cell lines, supporting its role as a candidate for further development in treating colon cancer .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of this compound:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.9124 |

| Blood-Brain Barrier | +0.9802 |

| Caco-2 Permeability | -0.7468 |

| P-glycoprotein Substrate | Non-substrate |

| Ames Test | AMES toxic |

These properties indicate a favorable profile for oral bioavailability and central nervous system penetration, which is particularly relevant for treating brain tumors.

Q & A

Q. Q1. What are the established synthetic routes for N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of 4-chlorophenylamine with a pyridazine precursor. Evidence from analogous pyridazine derivatives highlights the use of catalysts like palladium or copper under reflux conditions in solvents such as dimethylformamide (DMF) .

- Step 2 : Introduction of the ethoxy group via nucleophilic substitution, requiring anhydrous conditions and bases like KOH to avoid hydrolysis .

- Step 3 : Carboxamide formation through coupling reactions (e.g., using carbodiimide activators). Purity optimization often requires column chromatography or recrystallization .

Q. Key Considerations :

Q. Q2. How is the crystal structure of this compound characterized, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard.

- Protocol : Crystals are grown via slow evaporation in solvents like chloroform/ethanol mixtures. Data collection at 298 K is common .

- Refinement : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .

- Key Metrics : Bond angles and torsion angles (e.g., C–C–N–O) are critical for validating molecular geometry. For example, the dihedral angle between the pyridazine and chlorophenyl rings in related compounds is ~15–25°, influencing packing efficiency .

Advanced Research Questions

Q. Q3. What contradictory findings exist regarding the biological activity of pyridazine-carboxamide derivatives, and how can they be resolved?

- Antimicrobial Activity : Some studies report potent activity against S. aureus (MIC = 8 µg/mL), while others show inactivity (MIC > 64 µg/mL) . This discrepancy may arise from:

- Resolution Strategy : Standardize bioassays using CLSI guidelines and perform structure-activity relationship (SAR) studies with controlled variables.

Q. Q4. How can computational methods optimize the design of pyridazine-carboxamide derivatives for target-specific applications?

- Docking Studies : Molecular docking with enzymes (e.g., E. coli DNA gyrase) identifies key interactions. The trifluoromethyl group in analogs enhances binding affinity via hydrophobic contacts .

- ADMET Prediction : Tools like SwissADME predict poor blood-brain barrier penetration (logBB < −1) due to high polar surface area (>80 Ų), guiding modifications for CNS-excluded targets .

- Dynamic Simulations : MD simulations (e.g., GROMACS) reveal conformational stability of the carboxamide moiety in aqueous environments, critical for solubility .

Q. Q5. What analytical techniques are most effective for resolving spectral data contradictions in structural elucidation?

- NMR Conflicts : Discrepancies in chemical shifts (e.g., carbonyl carbons at 165–170 ppm vs. 160 ppm) arise from solvent polarity or tautomerism. Use deuterated DMSO for consistent hydrogen bonding .

- Mass Spectrometry : High-resolution ESI-MS resolves fragmentation patterns (e.g., m/z 320.0584 for [M+H]), distinguishing isomers with identical nominal mass .

- Cross-Validation : Correlate IR carbonyl stretches (1680–1700 cm) with X-ray bond lengths (C=O ~1.21 Å) to confirm functional group integrity .

Q. Q. Q6. What are the challenges in scaling up synthesis for This compound, and how can they be addressed?

- Challenge 1 : Low yields (~30%) in final coupling steps due to steric hindrance. Solution: Use flow chemistry for precise mixing and reduced side reactions .

- Challenge 2 : Purification difficulties from by-products (e.g., unreacted amine). Solution: Employ orthogonal chromatography (silica gel followed by HPLC) .

- Challenge 3 : Thermal degradation above 150°C. Solution: Optimize reaction temperatures using microwave-assisted synthesis for rapid, controlled heating .

Methodological Guidance

Q. Table 1. Comparison of Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.